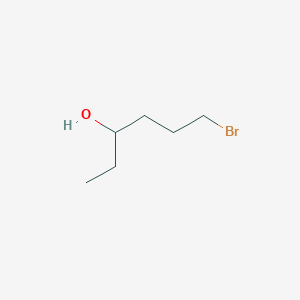
6-Bromohexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohexan-3-ol, also known as 6-Bromo-1-hexanol, is an organic compound with the molecular formula C6H13BrO. It is a primary alcohol with a bromine atom attached to the sixth carbon of a hexane chain. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromohexan-3-ol can be synthesized through several methods. One common method involves the bromination of hexan-3-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction typically occurs at room temperature and requires careful handling due to the reactivity of the reagents .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale bromination processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromohexan-3-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form hexan-3-ol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed:
Substitution: Formation of hexan-3-ol, hexan-3-amine, or other substituted hexane derivatives.
Oxidation: Formation of hexanoic acid or hexanal.
Reduction: Formation of hexan-3-ol.
Scientific Research Applications
6-Bromohexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of cyclic, branched, and bicyclic oligonucleotides by click chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromohexan-3-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Chlorohexan-3-ol: Similar to 6-Bromohexan-3-ol but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different physical properties and applications.
6-Iodohexan-3-ol: Contains an iodine atom instead of bromine. It is more reactive due to the larger atomic size of iodine and is used in specialized synthetic applications.
Hexan-3-ol: Lacks the halogen atom and is a simpler primary alcohol.
Uniqueness of this compound: this compound is unique due to its specific reactivity and applications. The presence of the bromine atom allows for versatile chemical transformations, making it valuable in synthetic chemistry. Its use in the development of nitric oxide-donating drugs and polymerizable ionic liquids highlights its importance in medicinal and industrial research .
Properties
CAS No. |
920007-14-3 |
|---|---|
Molecular Formula |
C6H13BrO |
Molecular Weight |
181.07 g/mol |
IUPAC Name |
6-bromohexan-3-ol |
InChI |
InChI=1S/C6H13BrO/c1-2-6(8)4-3-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
STIODKHHDQTPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)
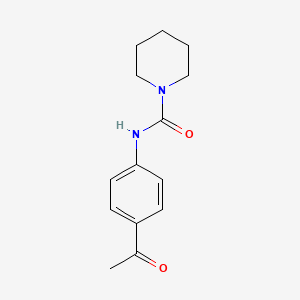
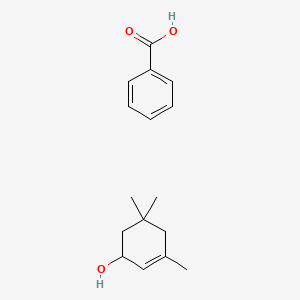


![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)
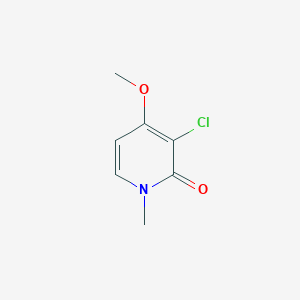

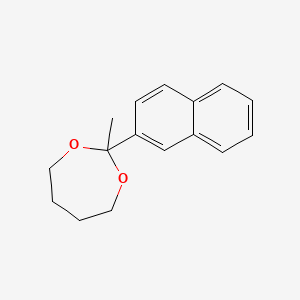
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)

